molecular formula C20H16O3S B215919 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate

Cat. No. B215919
M. Wt: 336.4 g/mol
InChI Key: COWYIKFWYVGOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate is a chemical compound that is commonly used in scientific research. It is a member of the thiophene family of compounds and is known for its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. This, in turn, leads to a reduction in inflammation and oxidative damage in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate exhibits a range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of certain signaling pathways. Additionally, this compound has been shown to have a positive effect on the immune system, promoting the production of anti-inflammatory cytokines and enhancing the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and antioxidant properties. These properties make it a valuable tool for studying the mechanisms of inflammation and oxidative stress in various disease models. However, one of the main limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are numerous potential future directions for research involving 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate. One area of research involves the development of new drugs and therapies based on the anti-inflammatory and antioxidant properties of this compound. Another area of research involves the use of this compound as a tool for studying the mechanisms of inflammation and oxidative stress in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone, thiophene-2-carboxylic acid, and ethyl chloroformate in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate has numerous potential applications in scientific research. One of the most promising areas of research involves the development of new drugs and therapies for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be useful in the treatment of conditions such as arthritis, cancer, and cardiovascular disease.

properties

Product Name

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 2-thiophenecarboxylate

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H16O3S/c1-14-9-11-15(12-10-14)18(21)19(16-6-3-2-4-7-16)23-20(22)17-8-5-13-24-17/h2-13,19H,1H3

InChI Key

COWYIKFWYVGOHS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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